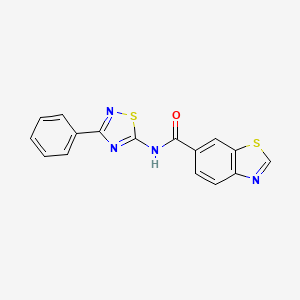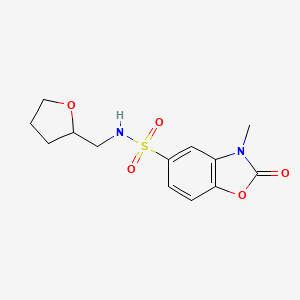![molecular formula C14H20ClNO B4649004 1-[4-(4-chlorophenoxy)butyl]pyrrolidine](/img/structure/B4649004.png)
1-[4-(4-chlorophenoxy)butyl]pyrrolidine
Overview
Description
1-[4-(4-chlorophenoxy)butyl]pyrrolidine is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound has shown potential in various scientific research applications due to its unique structure and properties. In
Mechanism of Action
The mechanism of action of 1-[4-(4-chlorophenoxy)butyl]pyrrolidine is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. It has been shown to increase the levels of acetylcholine and dopamine in the brain, which are important neurotransmitters involved in cognitive function and movement.
Biochemical and Physiological Effects:
1-[4-(4-chlorophenoxy)butyl]pyrrolidine has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, it has been shown to have insecticidal activity against various insect species.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[4-(4-chlorophenoxy)butyl]pyrrolidine in lab experiments is its relatively simple synthesis method and low cost. It is also relatively stable and can be easily stored for long periods. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, its effects may vary depending on the species and age of the animals used in experiments.
Future Directions
There are several future directions for research on 1-[4-(4-chlorophenoxy)butyl]pyrrolidine. One direction is to further investigate its mechanism of action and identify its molecular targets in the brain. Another direction is to study its potential as a novel insecticide and develop more effective formulations for pest control. Additionally, further studies are needed to determine its safety and efficacy in humans for the treatment of neurodegenerative disorders and other diseases.
Scientific Research Applications
1-[4-(4-chlorophenoxy)butyl]pyrrolidine has shown potential in various scientific research applications. It has been studied as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. It has also been studied for its anti-inflammatory and analgesic properties. Additionally, it has been studied for its potential as a novel insecticide.
properties
IUPAC Name |
1-[4-(4-chlorophenoxy)butyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c15-13-5-7-14(8-6-13)17-12-4-3-11-16-9-1-2-10-16/h5-8H,1-4,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTJDPRWXZUBSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCOC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5359454 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[4-(4-ethylphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B4648926.png)


![4-({1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}carbonyl)thiomorpholine](/img/structure/B4648947.png)
![N-(4-bromo-2-chlorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4648955.png)
![3-(2-methoxyphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4648963.png)
![8,9-dimethyl-7-phenyl-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4648965.png)
![2-nitro-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B4648968.png)
![2-(2,5-dimethylphenyl)-8-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B4648979.png)
![3-allyl-5-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4648983.png)
![4-fluoro-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B4649011.png)
![ethyl 5-benzyl-2-[({2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4649015.png)
![N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-iodo-4-methoxybenzamide](/img/structure/B4649020.png)
![4-({3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)benzamide](/img/structure/B4649026.png)